REACTION_CXSMILES
|
C1(OC([N:10]2[CH:15]=[C:14]([CH:16]=[O:17])[CH:13]=[C:12]([Cl:18])[CH2:11]2)=O)C=CC=CC=1.[S].C1C2C(=CC=CC=2)C=CC=1>C(OCC)C>[Cl:18][C:12]1[CH:13]=[C:14]([CH:16]=[O:17])[CH:15]=[N:10][CH:11]=1 |^3:18|
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Name
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3-chloro-5-formyl-2H-pyridine-1-carboxylic acid phenyl ester
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Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(=O)N1CC(=CC(=C1)C=O)Cl
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under an argon atmosphere for 2 h
|
Duration
|
2 h
|
Type
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EXTRACTION
|
Details
|
extracted with aqueous 10% HCl
|
Type
|
WASH
|
Details
|
The combined acid extracts were washed with ethyl ether (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
ADDITION
|
Details
|
Dichloromethane (30 mL) was added
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=NC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |